N-[3-(Heptyloxy)phenyl]-2-iodobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
62303-03-1 |
|---|---|
Molecular Formula |
C20H24INO2 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(3-heptoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C20H24INO2/c1-2-3-4-5-8-14-24-17-11-9-10-16(15-17)22-20(23)18-12-6-7-13-19(18)21/h6-7,9-13,15H,2-5,8,14H2,1H3,(H,22,23) |
InChI Key |
UZYDNEPHTGEYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Heptyloxy Phenyl 2 Iodobenzamide and Analogues
Established Synthetic Pathways for 2-Iodobenzamide (B1293540) Core Structures
The synthesis of the 2-iodobenzamide core is a critical undertaking that involves the formation of the benzamide (B126) functional group and the regioselective introduction of an iodine atom at the ortho position of the benzene (B151609) ring.
Amidation Reactions for Benzamide Formation
The creation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this transformation. Traditionally, benzamides are synthesized by reacting carboxylic acids or their more reactive derivatives (like acid chlorides) with amines. researchgate.nettifr.res.in
One of the most common laboratory methods is the Schotten-Baumann reaction, which involves treating an amine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. tifr.res.in Alternatively, direct amidation of a carboxylic acid with an amine can be achieved using coupling reagents that activate the carboxylic acid. researchgate.net Modern techniques employ a variety of activating agents, including carbodiimides (like DCC and EDC) and phosphonium (B103445) or uronium salts (like BOP and HATU). researchgate.net
Boron-mediated amidation has also emerged as an effective method. Reagents such as tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, facilitate the direct formation of amides from carboxylic acids and amines under relatively mild conditions. acs.org Furthermore, oxidative amidation reactions provide another route, for instance, by using an iodine-tert-butyl hydroperoxide (I₂–TBHP) system to convert benzylamines or benzyl (B1604629) cyanides into benzamides. researchgate.net
Table 1: Selected Methods for Benzamide Formation
| Method | Reactants | Reagents/Conditions | Key Features |
|---|---|---|---|
| Schotten-Baumann Reaction | Amine + Acid Chloride | Aqueous base (e.g., NaOH) | High-yielding, classic method. tifr.res.in |
| Coupling Agent-Mediated | Amine + Carboxylic Acid | Coupling agents (e.g., DCC, EDC, HATU) | Versatile, wide functional group tolerance. researchgate.net |
| Boron-Mediated Amidation | Amine + Carboxylic Acid | B(OCH₂CF₃)₃ | Operationally simple, high conversions. acs.org |
| Oxidative Amidation | Aldehydes + Secondary Amines | Heterogeneous catalysts (e.g., ZnO–NiO–Ni), TBHP | Sustainable method utilizing different starting materials. researchgate.net |
| Electrochemical Synthesis | Benzaldehydes | Electrochemical cell, N-heterocyclic carbene catalyst | "Green" methodology using electrons instead of redox reagents. researchgate.net |
Strategies for Introduction of the Iodine Moiety
The regioselective introduction of iodine at the ortho-position to the amide group is a challenging but crucial step. Direct iodination of benzamide via electrophilic aromatic substitution typically yields the meta-substituted product. Therefore, directed C-H activation strategies are often employed to achieve the desired ortho-selectivity.
Transition-metal catalysis has proven highly effective for this purpose. Iridium(III) complexes, for example, can catalyze the ortho-C–H iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.orgnih.gov These reactions often proceed under mild conditions and can be facilitated by acid additives. acs.org The amide's carbonyl oxygen acts as a directing group, guiding the metal catalyst to the adjacent C-H bond for functionalization.
Palladium-catalyzed C-H iodination is another powerful technique. Systems using palladium(II) acetate (B1210297) (Pd(OAc)₂) with molecular iodine (I₂) as the oxidant can effectively iodinate the ortho-position of various benzamide derivatives. nih.gov These reactions may require co-additives and specific solvent systems to achieve high yields. nih.gov A key advantage of these directed methods is their high regioselectivity, providing exclusively the ortho-iodinated product. acs.org
Table 2: Catalytic Systems for Ortho-Iodination of Benzamides
| Catalyst System | Iodine Source | Directing Group | Typical Conditions | Ref. |
|---|---|---|---|---|
| Iridium(III) Catalysis | N-Iodosuccinimide (NIS) | Amide | Acid additive (e.g., acetic acid), HFIP solvent | acs.org |
| Palladium(II) Catalysis | Molecular Iodine (I₂) | Amide | CsOAc, K₂S₂O₈, DMSO solvent | nih.gov |
| Rhodium(III) Catalysis | N-Iodosuccinimide (NIS) | Amide | --- | nih.gov |
Synthesis of the Heptyloxy-Substituted Phenyl Moiety
The 3-(heptyloxy)aniline (B1317181) fragment provides the second key structural component. Its synthesis involves attaching the seven-carbon alkyl chain to a phenyl ring via an ether linkage and ensuring the presence of an amino group at the meta-position.
Etherification Reactions for Alkyloxy Introduction
The Williamson ether synthesis is the most prominent and widely used method for preparing asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide or a phenoxide ion. wikipedia.org To synthesize the heptyloxy moiety, a suitable phenolic precursor, such as 3-aminophenol (B1664112) or 3-nitrophenol (B1666305), is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a heptyl halide, typically 1-bromoheptane (B155011) or 1-iodoheptane, to form the ether bond. francis-press.comlumenlearning.com The reaction is generally performed in a polar aprotic solvent like DMF or DMSO. francis-press.com Because the reaction follows an Sₙ2 mechanism, primary alkyl halides are preferred to avoid competing elimination reactions. masterorganicchemistry.com
Phenyl Ring Functionalization Techniques
The synthesis of the required precursor, 3-(heptyloxy)aniline, necessitates a phenol (B47542) with a meta-disposed amino group or a group that can be converted to it. A common and logical starting material is 3-nitrophenol. The synthetic sequence would be as follows:
Etherification: 3-nitrophenol is subjected to the Williamson ether synthesis as described above, reacting with a heptyl halide in the presence of a base to yield 1-(heptyloxy)-3-nitrobenzene. The phenolic hydroxyl group is acidic enough to be readily deprotonated, allowing the etherification to proceed efficiently without affecting the nitro group.
Nitro Group Reduction: The nitro group of 1-(heptyloxy)-3-nitrobenzene is then reduced to an amine to give the final product, 3-(heptyloxy)aniline. This reduction is a standard transformation and can be accomplished using various reagents, such as catalytic hydrogenation (H₂ gas with a metal catalyst like Pd, Pt, or Ni) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic medium, or iron powder in acetic acid.
This two-step sequence allows for the efficient and large-scale preparation of the required aniline (B41778) derivative from readily available starting materials.
Coupling Strategies for N-[3-(Heptyloxy)phenyl]-2-iodobenzamide Assembly
The final step in the synthesis is the formation of an amide bond between the 2-iodobenzoyl unit and the 3-(heptyloxy)aniline moiety. This transformation can be achieved using the standard amidation methods discussed previously (Section 2.1.1).
A highly effective approach involves converting 2-iodobenzoic acid into its more reactive acid chloride derivative, 2-iodobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-iodobenzoyl chloride is then reacted directly with 3-(heptyloxy)aniline. A non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is typically added to scavenge the HCl generated during the reaction. researchgate.net
Alternatively, direct coupling between 2-iodobenzoic acid and 3-(heptyloxy)aniline can be performed using peptide coupling reagents. This avoids the need to isolate the often moisture-sensitive acid chloride. Reagents like HATU or HBTU, in combination with a base like diisopropylethylamine (DIPEA), activate the carboxylic acid in situ, allowing for efficient amide bond formation under mild conditions. This method is particularly useful for complex molecules due to its high functional group tolerance. researchgate.net
Finally, transition-metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig or Ullmann coupling, represent another theoretical pathway, typically used to form C-N bonds between an aryl halide and an amine or amide. nih.govmdpi.com In this context, one could envision a coupling between a primary 2-iodobenzamide and an aryl halide like 1-bromo-3-(heptyloxy)benzene, though the direct amidation of 3-(heptyloxy)aniline is a more convergent and common strategy.
Ullman Coupling and Related Transition Metal-Catalyzed Processes
The Ullmann condensation, a copper-catalyzed reaction, represents a classical and effective method for the formation of C-N bonds, particularly in the synthesis of N-arylamides. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. In the context of synthesizing this compound analogues, this would involve the reaction of a 2-iodobenzamide derivative with an appropriate aryl partner.
Recent advancements in this area have focused on developing milder reaction conditions and more efficient catalytic systems. For instance, a two-step method for the synthesis of indolo[1,2-a]quinazolinone derivatives commences with the N-arylation of indole (B1671886) with 2-iodobenzamide derivatives through an Ullman coupling, achieving yields of up to 85%. mdpi.com This initial step underscores the utility of the Ullmann reaction in constructing the core N-aryl-2-iodobenzamide structure.
Beyond copper, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern C-N bond formation. These reactions offer broad substrate scope and functional group tolerance, making them highly suitable for the synthesis of complex molecules. While direct application to the specific target compound is not extensively documented in readily available literature, the principles of these reactions are directly applicable. The general approach involves the palladium-catalyzed coupling of an aryl halide (in this case, a 2-iodobenzoyl derivative) with an amine (3-(heptyloxy)aniline).
Table 1: Comparison of Ullman and Palladium-Catalyzed N-Arylation
| Feature | Ullman Coupling | Palladium-Catalyzed Coupling (e.g., Buchwald-Hartwig) |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Ligands | Often simple ligands or none | Bulky, electron-rich phosphine (B1218219) ligands are common |
| Reaction Temp. | Typically high | Often milder conditions are possible |
| Substrate Scope | Good, but can be limited by harsh conditions | Very broad, high functional group tolerance |
| Reaction Speed | Can be slow | Generally faster |
One-Pot Reaction Protocols and Tandem Cyclizations
One-pot syntheses and tandem (or cascade) cyclizations represent a significant advancement in synthetic efficiency, as they allow for the construction of complex molecules in a single reaction vessel without the need for isolating intermediates. These strategies are particularly valuable for building heterocyclic structures from acyclic precursors.
While a specific one-pot synthesis for this compound is not prominently reported, related methodologies provide a clear blueprint. For example, the synthesis of indolo[1,2-a]quinazolinone derivatives from 2-iodobenzamides involves an initial Ullman coupling followed by a subsequent intramolecular C-H amidation, which can be envisioned as a sequential one-pot process. mdpi.com The second step, a palladium-catalyzed intramolecular C-H amidation, is a form of tandem cyclization where the amide nitrogen attacks an activated C-H bond on the adjacent aryl ring. mdpi.com
These tandem reactions are powerful tools for creating polycyclic systems. The strategic design of the starting materials, such as N-aryl-2-iodobenzamides, allows for subsequent intramolecular reactions to be triggered, leading to the rapid assembly of complex molecular architectures.
Advanced Synthetic Approaches for Iodobenzamide Derivatives
To further enhance synthetic efficiency and explore novel reaction pathways, advanced techniques such as sonochemistry and sophisticated palladium-catalyzed cascade reactions are being investigated.
Sonochemical Synthesis Techniques
Sonochemistry, the application of ultrasound to chemical reactions, can offer several advantages, including increased reaction rates, higher yields, and milder reaction conditions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations.
While specific literature on the sonochemical synthesis of this compound is scarce, the ultrasound-assisted synthesis of N-substituted amides, in general, is well-established. These methods often lead to significantly reduced reaction times and improved energy efficiency. The application of ultrasound could potentially facilitate the amide bond formation between a 2-iodobenzoyl derivative and 3-(heptyloxy)aniline under milder conditions than traditional thermal methods.
Palladium-Catalyzed Aminocyclization-Coupling Cascades
Palladium-catalyzed cascade reactions that combine aminocyclization with a subsequent coupling step are at the forefront of modern synthetic methodology. These reactions allow for the formation of multiple bonds and stereocenters in a single, highly controlled process.
For N-aryl-2-iodobenzamide derivatives, a potential cascade reaction could involve an initial intramolecular aminopalladation of a suitably positioned alkene or alkyne, followed by a cross-coupling reaction. This would lead to the formation of a heterocyclic system with a new substituent introduced in the same pot. The 2-iodo-substituent on the benzamide ring is perfectly positioned to participate in such a cascade, potentially undergoing reductive elimination or further cross-coupling after the initial cyclization event.
Analytical Characterization in Synthetic Organic Chemistry Research
The unambiguous identification and characterization of newly synthesized compounds are paramount in organic chemistry research. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound and its analogues.
The primary methods for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the confirmation of the connectivity of the atoms within the molecule and the verification of the presence of the heptyloxy, phenyl, and iodobenzamide moieties.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-O stretching of the ether linkage.
Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared to the calculated values for the proposed structure.
Molecular Mechanisms of Action and Biological Targets
Elucidation of Molecular Targets for N-[3-(Heptyloxy)phenyl]-2-iodobenzamide Analogues
The diverse pharmacological activities of this compound analogues can be attributed to their interactions with a range of molecular targets. These interactions are being elucidated through various preclinical studies, including receptor binding assays, enzyme inhibition profiling, and transporter modulation experiments.
Receptor Binding Studies
The structural scaffold of this compound, featuring a central benzamide (B126) core, is common to a number of compounds known to interact with various neurotransmitter receptors. While specific binding data for this compound is not extensively available, studies on analogous N-phenylbenzamide and related structures provide insights into its potential receptor binding profile.
Dopamine (B1211576) D2 Receptors: N-phenylpiperazine benzamide analogues have been investigated for their affinity to dopamine receptors. Certain derivatives exhibit the ability to bind selectively to the D3 versus the D2 dopamine receptor subtype researchgate.netnih.gov. This selectivity is often attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and the benzamide portion interacts with a secondary binding site unique to the D3 receptor researchgate.net.
Serotonin (B10506) 5-HT1A/2A Receptors: The affinity of various arylpiperazinyl derivatives for serotonin receptors has been documented. For instance, certain derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) featuring an arylpiperazinyl moiety have shown high affinity for 5-HT1A receptors, with some compounds acting as potent antagonists nih.gov. The interaction of N-benzyl phenethylamines with the 5-HT2A receptor highlights the importance of specific substitutions for high-affinity binding nih.gov.
Histamine (B1213489) H3 Receptors: Benzamide-based compounds have been identified as potent histamine H3 receptor antagonists. Novel phenyl(piperazin-1-yl)methanones, which contain a benzamide-like structure, have demonstrated high affinity for the human histamine H3 receptor biopharmconsortium.com. Furthermore, benzophenone (B1666685) derivatives with an alkoxyl chain have also shown high affinities for H3 receptors, with Ki values in the nanomolar range nih.gov.
Sigma Receptors: The sigma receptor system is a target for a variety of synthetic compounds. While direct binding data for this compound analogues is limited, the sigma-1 receptor is known to bind a diverse range of ligands, including some with a benzamide substructure. For example, 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been identified as a sigma-1 receptor agonist researchgate.net. The affinity of various ligands for sigma-1 and sigma-2 receptors has been quantified, with some compounds showing high selectivity nih.gov.
| Analogue Class | Receptor Target | Binding Affinity (Ki/IC50) |
|---|---|---|
| N-phenylpiperazine benzamides | Dopamine D3 | ~20 nM (Ki) |
| Arylpiperazinyl coumarins | Serotonin 5-HT1A | 0.5 - 1.5 nM (Ki) |
| Phenyl(piperazin-1-yl)methanones | Histamine H3 | <100 nM |
| Benzophenone derivatives | Histamine H3 | 8 - 371 nM (Ki) |
| SA4503 | Sigma-1 | 4.6 nM (Ki) |
Enzyme Inhibition Profiling
The benzamide moiety is a versatile scaffold that can be found in a variety of enzyme inhibitors. Analogues of this compound have shown inhibitory activity against several key enzymes.
Histone Deacetylases (HDACs): The o-aminobenzamide group is a well-established zinc-binding group (ZBG) in the design of HDAC inhibitors. This class of inhibitors demonstrates potent antitumor effects and can offer prolonged inhibitory action with potentially reduced side effects compared to hydroxamic acid-based inhibitors nih.gov. Novel benzamide derivatives are being developed as selective inhibitors of class I HDACs nyu.eduajwilsonresearch.com.
Cyclooxygenases (COX): Dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) represent a promising therapeutic strategy for inflammatory conditions. The development of compounds that simultaneously inhibit both pathways may enhance anti-inflammatory efficacy while mitigating the gastrointestinal side effects associated with traditional NSAIDs nih.gov.
Acetylcholinesterase (AChE): A number of N-phenyl benzamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease. For instance, certain 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives have demonstrated inhibitory potency in the low micromolar range nih.govresearchgate.net. Halogenated 2-hydroxy-N-phenylbenzamides have also shown moderate inhibition of AChE mdpi.com.
5-Lipoxygenase: The inhibition of 5-lipoxygenase (5-LOX) is a therapeutic target for inflammatory diseases. While direct data for this compound is not available, the development of dual COX/5-LOX inhibitors suggests that benzamide-containing structures could potentially interact with this enzyme nih.gov.
Thymidylate Kinase: Thiazolyl benzenesulfonamide (B165840) derivatives have been identified as inhibitors of thymidine (B127349) kinase, an essential enzyme for bacterial DNA metabolism. One such derivative, DSA3, exhibited an IC50 value of 6.99 µM.
Leucyl-tRNA Synthetase: This enzyme has been identified as a target for novel antimicrobial agents, although specific data for benzamide derivatives is limited.
14α-demethylase: This enzyme is a key target for antifungal agents, and while many inhibitors are azole-based, the potential for other scaffolds, including benzamides, is an area of active research.
| Analogue Class | Enzyme Target | Inhibitory Concentration (IC50) |
|---|---|---|
| o-Aminobenzamides | HDAC Class I | Varies (Potent Inhibition) |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamides | Acetylcholinesterase (AChE) | 1.1 ± 0.25 µM |
| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM |
| Thiazolyl benzenesulfonamides | Thymidylate Kinase | 6.99 µM |
Transporter Modulation
The ability of small molecules to interact with and modulate the activity of membrane transporters is a critical aspect of their pharmacological profile.
ABCG2: The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), plays a significant role in multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Modulation of ABCG2 activity by small molecules is an area of intense research, with various compounds, including some with complex heterocyclic structures, being identified as potent inhibitors.
Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1): BGT1 is a member of the GABA transporter family and represents a potential target for therapeutic intervention in neurological disorders. N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide has been identified as a non-competitive inhibitor of BGT1, suggesting that benzamide-containing structures can modulate the activity of this transporter.
Cellular and Subcellular Mechanisms
Beyond direct interactions with specific molecular targets, this compound analogues can elicit their biological effects by interfering with complex cellular processes, such as signal transduction pathways and protein-protein interactions.
Interference with Key Signal Transduction Pathways
p38 MAPK pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. A study on 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a compound sharing the heptyloxyphenyl moiety, demonstrated its ability to inhibit the activation of the MAPK signaling pathway in both cell and animal models of Alzheimer's disease. Furthermore, various benzothiazole (B30560) derivatives have been developed as potent inhibitors of p38α MAPK, with some exhibiting IC50 values in the nanomolar range biopharmconsortium.com.
| Analogue Class | Enzyme Target | Inhibitory Concentration (IC50) |
|---|---|---|
| Benzothiazole derivatives | p38α MAPK | 0.031 - 3.37 µM |
| N-substituted imidazole (B134444) amides | p38 MAPK | 403.57 ± 6.35 nM |
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate PPIs is a burgeoning area of drug discovery nih.gov. The synthesis of trimeric oligobenzamides has been explored as a strategy to create potential inhibitors of protein-protein interactions. These molecules are designed to mimic different amino acid residues, suggesting that the benzamide scaffold could serve as a backbone for the development of novel PPI modulators.
Information regarding the molecular mechanisms and biological targets of this compound is not available in the currently accessible scientific literature.
Despite a comprehensive search for data on the chemical compound this compound, no specific information was found pertaining to its molecular mechanisms of action, biological targets, or its effects on the cellular processes outlined in the query.
Impact on Bacterial Respiration and Cellular Proton Gradients: No studies were identified that investigated the effect of this compound on bacterial respiratory chains or its ability to disrupt proton gradients across bacterial membranes.
Effects on Microtubule Dynamics and Cell Cycle Progression: There is no available research on the influence of this specific compound on tubulin polymerization, microtubule stability, or its potential to interfere with cell cycle checkpoints.
Off-Target Interactions and Potential for Multi-Target Agents: Information regarding the broader pharmacological profile of this compound, including any known off-target binding or polypharmacological effects, could not be located.
Strategies for Enhancing Target Specificity: Without identified primary targets, there is no literature available on medicinal chemistry efforts to improve the target selectivity of this compound.
It is important to note that the absence of information does not necessarily indicate a lack of activity, but rather that this particular compound has not been the subject of published scientific investigation in these areas. Therefore, the requested article, with its specific outline and data tables, cannot be generated at this time.
Preclinical Biological Evaluation of N 3 Heptyloxy Phenyl 2 Iodobenzamide Analogues
In Vitro Efficacy Studies
In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These assays are crucial for identifying promising candidates for further preclinical development.
The therapeutic potential of analogues of N-[3-(Heptyloxy)phenyl]-2-iodobenzamide has been investigated through various cell-based assays to determine their antiproliferative and antimicrobial properties.
Antiproliferative Activity:
Substituted nicotinamides, which share a core structural motif with the compound of interest, have demonstrated notable antitumor activity. A study evaluating a series of novel pyridinethione and thienopyridine derivatives, synthesized from nicotinamide (B372718) precursors, revealed significant antiproliferative effects against several human cancer cell lines. Specifically, certain derivatives showed promising activity against hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. nih.gov The antiproliferative efficacy was assessed using the MTT assay, a colorimetric assay for assessing cell metabolic activity. nih.gov
| Compound ID | Cancer Cell Line | Observed Effect |
|---|---|---|
| 3b, 4c–5d, 7b–12a, 10d, 13b | HepG-2 (Hepatocellular Carcinoma) | Interesting antitumor activity |
| 3b, 4c–5d, 7b–12a, 10d, 13b | HCT-116 (Colon Carcinoma) | Interesting antitumor activity |
| 3b, 4c–5d, 7b–12a, 10d, 13b | MCF-7 (Breast Cancer) | Evaluated |
Antimicrobial Activity:
Analogues such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their antimicrobial properties. These compounds were found to be active against Gram-positive bacteria. nih.gov The antimicrobial screening was conducted using the disk diffusion agar (B569324) method and the minimum inhibitory concentration (MIC) was determined by the broth microdilution method. nih.gov The complexation of these derivatives with β-cyclodextrin was shown to be beneficial for their antimicrobial effects. nih.gov
Another study on new (sulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl)-phenylglycine and N-(4-nitrobenzoyl)-phenylalanine also reported moderate antimicrobial activity. farmaciajournal.com
| Compound Type | Target Organism | MIC (mg/mL) |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 |
To elucidate the mechanism of action of this compound analogues, biochemical assays targeting specific enzymes and receptors have been employed.
A study on 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), a compound containing a heptyloxy phenyl group, demonstrated neuroprotective effects in in vitro models of Alzheimer's disease. nih.govnih.gov This compound was found to regulate the mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) signaling pathways, which play a key role in neuroinflammation. nih.govnih.gov
In the context of cancer, various analogues have been investigated as enzyme inhibitors. For instance, a series of 3-phenylcoumarin (B1362560) sulfamate-based compounds were identified as potent steroid sulfatase (STS) inhibitors, an enzyme implicated in hormone-dependent cancers. researchgate.net Similarly, N-substituted indole-based analogues have been evaluated as inhibitors of human monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. researchgate.net
Furthermore, a class of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally distinct but functionally relevant, were identified as selective kappa opioid receptor antagonists. nih.gov Their activity was assessed using a [³⁵S]GTPγS binding assay. nih.gov
| Analogue Class | Target | Activity |
|---|---|---|
| 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MAPK/NF-κB pathway | Regulation |
| 3-phenylcoumarin sulfamates | Steroid Sulfatase (STS) | Inhibition |
| N-substituted indoles | Monoamine Oxidase B (MAO-B) | Inhibition |
| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor | Antagonism |
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Analogues of this compound have been evaluated for their efficacy against such challenging pathogens.
A series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated good inhibitory activity against Mycobacterium tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant M. tuberculosis strains. mdpi.com The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.625 to 6.25 μg/mL. mdpi.com
| Compound Class | Target Organism | MIC (μg/mL) |
|---|---|---|
| (3-benzyl-5-hydroxyphenyl)carbamates | M. tuberculosis H37Ra, H37Rv, MDR-TB | 0.625–6.25 |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the efficacy of lead compounds is further investigated in animal models of disease to assess their therapeutic potential in a living organism.
Infectious Disease Models:
The in vivo efficacy of the antitubercular agent, compound 3l from the (3-benzyl-5-hydroxyphenyl)carbamate series, was evaluated in a mouse model infected with autoluminescent M. tuberculosis H37Ra. mdpi.com This compound exhibited potent in vivo inhibitory activity when administered orally. mdpi.com
Neurodegenerative Disease Models:
The neuroprotective effects of 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) were assessed in a rat model of Alzheimer's disease induced by β-amyloid (Aβ). nih.govnih.gov The results indicated that W112 improved the learning and memory abilities of the Aβ-induced AD-like rats. nih.govnih.gov
Pharmacodynamic biomarkers are used to measure the biological effect of a drug on the body. In the in vivo study of W112 in an Alzheimer's disease model, several key biomarkers were assessed. nih.govnih.gov Protein expression assays revealed that W112 reversed tau hyperphosphorylation and reduced the production of the proinflammatory cytokines, tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov These findings provide insights into the in vivo mechanism of action of this compound.
| Biomarker | Effect of W112 Treatment |
|---|---|
| Tau Hyperphosphorylation | Reversed |
| TNF-α Production | Reduced |
| IL-6 Production | Reduced |
Computational and Theoretical Studies
Advanced Computational Chemistry Techniques
Density Functional Theory (DFT) Calculations for Mechanistic Insights
While specific DFT studies on N-[3-(Heptyloxy)phenyl]-2-iodobenzamide are not available in the reviewed literature, DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov This method is frequently employed to understand reaction mechanisms, molecular structures, and spectroscopic properties of organic compounds. nih.govresearchgate.net
For a molecule like this compound, DFT calculations could provide mechanistic insights by:
Mapping Reaction Pathways: Determining the transition state energies for its synthesis or potential metabolic degradation.
Analyzing Molecular Properties: Calculating quantum chemical descriptors such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) to predict its chemical behavior and reactivity. nih.gov
Predicting Spectroscopic Data: Simulating vibrational (infrared and Raman) and NMR spectra to aid in its structural characterization.
For example, DFT studies on other complex organic molecules have successfully elucidated the mechanisms of cycloaddition reactions and characterized novel chalcone (B49325) derivatives by correlating theoretical calculations with experimental results. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Specific Molecular Dynamics (MD) simulations for this compound have not been detailed in the public domain. MD simulation is a computational method used to analyze the physical movements of atoms and molecules over time. illinois.edu This technique is crucial for understanding the flexibility of a molecule (conformational sampling) and how it might interact with a biological target (binding dynamics). nih.govresearchgate.net
The heptyloxy tail and the rotatable bonds within the this compound structure suggest significant flexibility. MD simulations would be invaluable for:
Exploring Conformational Landscapes: Identifying the most stable low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). nih.govchemrxiv.org
Simulating Ligand-Receptor Interactions: If a biological target is known, MD simulations can model the process of the molecule binding to the active site, revealing key interactions, the stability of the complex, and the role of solvent molecules.
Enhanced Sampling: Techniques like accelerated MD (aMD) or metadynamics can be used to overcome energy barriers and explore a wider range of conformational states than is possible with conventional MD, which is particularly useful for flexible molecules. researchgate.netnih.gov
Pharmacophore Mapping and Virtual Screening Strategies
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.gov
Although a specific pharmacophore model derived from this compound is not described, the process would involve:
Model Generation: Creating a 3D model based on a set of active molecules with a similar mechanism of action. nih.gov This model defines the spatial arrangement of key chemical features.
Model Validation: The generated model is tested for its ability to distinguish between known active and inactive compounds.
Virtual Screening (VS): The validated pharmacophore model is then used as a 3D query to search large chemical databases for novel compounds that match the required features, identifying potential new leads for synthesis and testing. researchgate.net
Studies on structurally related N-(disubstituted-phenyl) carboxamide derivatives have successfully used this approach to identify potential antimicrobial agents, demonstrating the utility of this strategy. nih.govmdpi.comresearchgate.net
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics combines computational and informational techniques to analyze chemical data. A key application is Structure-Activity Relationship (SAR) landscape analysis, which visualizes how small changes in a molecule's structure affect its biological activity.
For a series of analogs of this compound, SAR landscape analysis would reveal:
Activity Cliffs: Pairs or groups of structurally similar molecules with large differences in activity. Identifying these cliffs is crucial as they highlight subtle structural modifications that are critical for biological function.
Favorable and Unfavorable Substitutions: The analysis can map out which chemical modifications on the phenyl rings or the benzamide (B126) core lead to an increase or decrease in activity. For instance, studies on other compound series like salicylanilides have shown that the presence of electron-withdrawing groups can be a key driver of activity. nih.gov
Property Space Assessment: Using methods like Principal Component Analysis (PCA), researchers can assess the distribution of compounds in a defined chemical space based on various physicochemical properties, linking these properties to observed biological activity. nih.govmdpi.com
This type of analysis provides a comprehensive overview of the SAR, guiding the design of more potent and selective compounds. mdpi.com
Future Research Directions and Translational Potential
Development of Novel N-[3-(Heptyloxy)phenyl]-2-iodobenzamide Analogues
The evolution of this compound from a lead compound into a clinical candidate hinges on the systematic development of new analogues with improved pharmacological properties. This process involves both rational, structure-based design and the exploration of entirely new chemical frameworks.
Rational drug design represents a cornerstone for optimizing the therapeutic potential of this compound. This approach involves leveraging Structure-Activity Relationship (SAR) studies and computational modeling to guide the synthesis of new derivatives. nih.govnih.gov SAR studies systematically modify specific parts of the molecule—namely the heptyloxy tail, the central phenyl ring, and the 2-iodobenzamide (B1293540) headgroup—to determine how each component contributes to biological activity. For instance, altering the length and branching of the alkyl chain in the heptyloxy group could enhance lipophilicity and cell permeability, while substituting the iodine atom on the benzamide (B126) ring with other halogens or functional groups could modulate target binding affinity. nih.gov
Computational tools such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can simulate the interaction between the compound and its biological target. nih.govresearchgate.net These in silico methods help prioritize the synthesis of analogues with the highest predicted potency and selectivity, thereby accelerating the discovery process and reducing unnecessary experimentation. researchgate.netmdpi.com
Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Analogues
| Molecular Segment | Proposed Modification | Rationale for Modification |
|---|---|---|
| Heptyloxy Chain | Vary alkyl chain length (e.g., C5 to C9) | Optimize lipophilicity and membrane permeability. |
| Introduce branching or unsaturation | Modulate metabolic stability and binding pocket fit. | |
| Central Phenyl Ring | Alter substitution pattern (ortho, meta, para) | Investigate the importance of substituent positioning for target interaction. |
| Introduce electron-withdrawing/donating groups | Modify electronic properties to enhance binding affinity. | |
| 2-Iodobenzamide Moiety | Replace Iodine with other halogens (Br, Cl, F) | Fine-tune steric and electronic interactions within the target's binding site. |
In addition to modifying the existing structure, a parallel strategy involves identifying entirely new chemical scaffolds that produce a similar pharmacological effect. nih.gov This approach assumes that different molecular architectures can interact with the same biological target or pathway to elicit a comparable therapeutic outcome. acs.org Techniques such as high-throughput screening of diverse chemical libraries can uncover novel "hit" compounds. These hits, while structurally distinct from this compound, can serve as starting points for new drug discovery programs, potentially offering advantages in terms of synthetic accessibility, patentability, or side effect profiles. mdpi.com
Advancements in Mechanistic Understanding
A comprehensive understanding of how this compound functions at a molecular level is crucial for its clinical development. This requires precise identification of its biological target and a detailed map of the subsequent cellular events, as well as an understanding of potential resistance mechanisms.
Confirming that a drug candidate directly interacts with its intended target within a complex biological system is a critical step known as target engagement validation. nih.gov For this compound, this involves deploying advanced biochemical and cellular assays to demonstrate that the molecule physically binds to its target protein in living cells. nih.gov Methods like radioligand-displacement assays or cellular thermal shift assays (CETSA) can provide direct evidence of this interaction and quantify binding affinity. nih.gov
For any therapeutic agent, particularly in fields like oncology or infectious disease, the potential for acquired resistance is a major challenge. nih.gov Organisms or pathological cells can develop mechanisms to evade the effects of a drug, rendering it ineffective over time. researchgate.net Future research must proactively investigate potential resistance mechanisms to this compound. Common mechanisms include mutations in the drug's target that prevent binding, enzymatic degradation of the compound, or the activation of cellular efflux pumps that actively remove the drug from the cell. nih.govbiorxiv.org
Once potential resistance pathways are identified, strategies can be developed to overcome them. This may involve designing next-generation analogues that can bind to the mutated target or co-administering this compound with an inhibitor of the resistance mechanism, such as an efflux pump inhibitor. nih.govnih.gov
Integration of Multi-Omics Approaches
To gain a holistic view of the biological impact of this compound, future studies should integrate multi-omics technologies. pharmafeatures.com This approach simultaneously analyzes multiple layers of biological information—such as genes, proteins, and metabolites—to create a comprehensive molecular signature of the drug's effect. nih.govahajournals.org An interpretable machine learning model combining various omics data can be a powerful tool for uncovering a compound's mode of action. researchgate.net
Genomics can identify genetic factors that influence an individual's response to the drug.
Transcriptomics (e.g., RNA-seq) reveals how the compound alters gene expression across the entire genome.
Proteomics measures changes in the levels and post-translational modifications of thousands of proteins, providing insight into cellular signaling and function.
Metabolomics analyzes shifts in metabolic pathways by quantifying small-molecule metabolites. nih.gov
By integrating these datasets, researchers can uncover novel mechanisms of action, identify predictive biomarkers for efficacy, and gain a deeper understanding of the compound's system-wide effects, ultimately paving the way for personalized medicine applications. pharmafeatures.commdpi.com
Table 2: Application of Multi-Omics Technologies in the Study of this compound
| Omics Field | Technology / Method | Research Question Addressed |
|---|---|---|
| Genomics | Whole Genome/Exome Sequencing | Identify genetic variants associated with drug sensitivity or resistance. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Determine which genes and cellular pathways are activated or suppressed by the compound. |
| Proteomics | Mass Spectrometry (MS) | Quantify changes in protein expression and modifications to map signaling effects. |
| Metabolomics | Nuclear Magnetic Resonance (NMR), MS | Profile changes in cellular metabolism to understand the drug's impact on bioenergetics and biosynthesis. |
Gene Expression Profiling in Response to Compound Treatment
Currently, there is no publicly available research data detailing specific gene expression profiling studies conducted in response to treatment with this compound. Such studies would be invaluable in elucidating the compound's mechanism of action and its downstream cellular effects. Gene expression analysis, for instance through techniques like RNA sequencing, would provide a comprehensive overview of the transcriptional changes induced by the compound, highlighting the pathways that are activated or inhibited. This information would be crucial for identifying potential therapeutic applications and understanding any off-target effects.
Proteomic and Metabolomic Studies
Similar to gene expression data, there is a lack of specific proteomic and metabolomic studies for this compound in the public domain. Proteomic analysis would complement gene expression data by revealing changes at the protein level, which are more directly linked to cellular function. Techniques such as mass spectrometry could identify proteins whose expression or post-translational modifications are altered by the compound. Metabolomic studies would offer a snapshot of the metabolic changes within cells or organisms upon treatment, providing insights into the compound's impact on biochemical pathways.
Preclinical Proof-of-Concept for Specific Therapeutic Areas
Focused Research on Promising Disease Indications
To date, there are no published preclinical studies that establish a proof-of-concept for this compound in any specific therapeutic area. While its role as a cereblon (CRBN) ligand suggests potential applications in areas where CRBN modulation is beneficial, such as certain cancers and immune disorders, dedicated preclinical investigations are required to validate these hypotheses. Future research should focus on evaluating the efficacy of this compound in relevant disease models.
Development of Advanced Animal Models
There is no information available regarding the development or use of advanced animal models specifically for the preclinical evaluation of this compound. The development of such models, for example, xenograft models for cancer or transgenic models for other diseases, will be a critical step in assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
